5-Phenyl-3H-1,2-dithiole-3-thione

Overview

Description

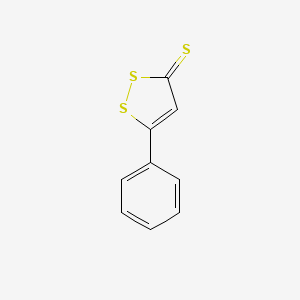

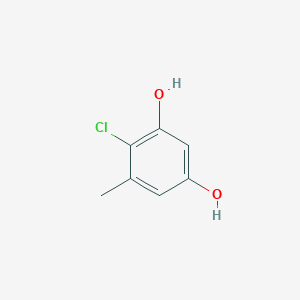

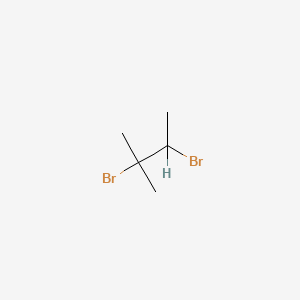

5-Phenyl-3H-1,2-dithiole-3-thione is a sulfur-containing organic compound with the chemical formula C9H6S3 . It belongs to the class of dithiolethiones and exhibits interesting properties due to its aromatic phenyl ring and the presence of sulfur atoms in its structure .

Synthesis Analysis

The synthesis of 5-Phenyl-3H-1,2-dithiole-3-thione involves various methods, including cyclization reactions of appropriate precursors. Researchers have explored both conventional and novel synthetic routes to obtain this compound. These methods often utilize sulfur-containing starting materials and cyclization strategies to form the dithiole ring system .

Molecular Structure Analysis

The molecular structure of 5-Phenyl-3H-1,2-dithiole-3-thione consists of a central 1,2-dithiole ring (a five-membered ring containing two sulfur atoms) fused with a phenyl group. The arrangement of sulfur atoms and the phenyl substituent significantly influences its electronic properties and reactivity. The conjugated system within the molecule contributes to its potential applications in various fields .

Chemical Reactions Analysis

- Coordination Chemistry : The sulfur atoms can coordinate with metal ions, making it relevant in coordination chemistry .

Physical And Chemical Properties Analysis

Scientific Research Applications

Structural Analysis

5-Phenyl-3H-1,2-dithiole-3-thione (5-PDT) and its isomers have been structurally characterized, revealing details about their molecular composition. These compounds consist of a phenyl ring and a five-membered heterocyclic ring. The molecular structures of these compounds provide insight into the stereochemistry of different compounds containing 3H-1,2-dithiole-3-thione as a building unit, which is essential for understanding their potential applications (Wei, 1986).

Photochemical Reactions

5-Phenyl-3H-1,2-dithiole-3-thiones undergo photochemical reactions with olefins, leading to the formation of 2-thiobenzoylmethylene-1,3-dithiolanes. These reactions are significant for understanding the chemical behavior of 5-PDT under specific conditions, which could be relevant for its applications in photochemistry and materials science (Okazaki et al., 1972).

Synthesis Methods

Efficient synthesis methods for derivatives of 3H-1,2-dithiole-3-thione have been developed, which include 5-phenyl-3H-1,2-dithiole-3-thione. These methods are crucial for producing these compounds in high yields, making them more accessible for research and potential applications (Aimar et al., 2002).

Electronic Structures

The electronic structures of 5-phenyl-3H-1,2-dithiole-3-thiones have been studied, revealing details about their electron configurations and aromatic characteristics. Understanding the electronic properties of these compounds is crucial for their potential applications in electronics and materials science (Voronkov et al., 1967).

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 5-Phenyl-3H-1,2-dithiole-3-thione. It is essential to follow safety guidelines, wear appropriate protective gear, and work in a well-ventilated area. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .

properties

IUPAC Name |

5-phenyldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJHOCZVKHRRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188022 | |

| Record name | 3H-1,2-Dithiole-3-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3H-1,2-dithiole-3-thione | |

CAS RN |

3445-76-9 | |

| Record name | 5-Phenyl-1,2-dithiole-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2-Dithiole-3-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,2-dithiole-3-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBR7H7H8Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1619748.png)

![2-Naphthalenesulfonic acid, 5-[(2-chlorophenyl)azo]-6-hydroxy-, barium salt (2:1)](/img/structure/B1619761.png)

![Benzenesulfonic acid, 3-chloro-5-[(4-hydroxy-1-naphthalenyl)azo]-4-methyl-, monosodium salt](/img/structure/B1619766.png)